molecular formula C18H18N2OS B14985308 N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No.: B14985308
M. Wt: 310.4 g/mol
InChI Key: AMRNWLHFNISIRZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Compounds containing the benzothiazole moiety are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride, followed by the reaction with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and coupling reactions. These methods are optimized for high yield and purity, and often involve the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide

InChI

InChI=1S/C18H18N2OS/c1-2-3-11-17(21)19-14-8-6-7-13(12-14)18-20-15-9-4-5-10-16(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,19,21)

InChI Key

AMRNWLHFNISIRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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